N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide is an organic compound that belongs to the class of isothiazolidines. This compound is characterized by the presence of a phenyl group attached to an isobutyramide moiety, with an isothiazolidine ring that contains a sulfone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The sulfone group in the isothiazolidine ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The sulfone group in the isothiazolidine ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making the compound of interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide
Uniqueness
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide is unique due to its specific isobutyramide moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the isobutyramide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide is a compound belonging to the class of isothiazolidines, characterized by a phenyl group linked to an isobutyramide moiety and an isothiazolidine ring that includes a sulfone group. Its unique structure positions it as a compound of interest in medicinal chemistry and materials science due to its potential biological activities.
Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.34 g/mol
Synthesis
The synthesis typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with isobutyryl chloride in the presence of a base like triethylamine, conducted under anhydrous conditions to prevent hydrolysis. The purification process often employs recrystallization or chromatography techniques.
This compound exhibits biological activity primarily through its interaction with specific enzymes and proteins. The sulfone group within the isothiazolidine ring may inhibit certain enzymatic activities, influencing cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound has several promising biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
- Anticancer Potential : Preliminary investigations show that it could inhibit cancer cell growth through modulation of apoptotic pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls.
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated reduced cell viability and increased apoptosis rates when treated with varying concentrations of the compound.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide | Acetamide moiety instead of isobutyramide | Moderate antimicrobial activity |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide | Propionamide group; similar reactivity | Limited anticancer activity |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide | Butyramide moiety; different solubility | Variable biological effects |
Unique Properties
This compound stands out due to its specific isobutyramide moiety, which enhances its solubility and reactivity profile compared to its analogs.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)13(16)14-11-4-6-12(7-5-11)15-8-3-9-19(15,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJYHTAMKLVHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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